1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate
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Overview
Description
1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate is a complex organic compound with the molecular formula C27H23NO3 and a molecular weight of 409.489 g/mol . This compound is part of the quinolinecarboxylate family, known for its diverse applications in various scientific fields.
Preparation Methods
The synthesis of 1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification, where the carboxylic acid group on the quinoline core reacts with propanol in the presence of an acid catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the benzoyl group.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate can be compared with other quinolinecarboxylate derivatives:
1-Benzoylpropyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate: This compound has a similar structure but with a methyl group on the phenyl ring, which can alter its chemical and biological properties.
1-Benzoylpropyl 6-methyl-2-phenyl-4-quinolinecarboxylate: The position of the methyl group on the quinoline ring is different, leading to variations in reactivity and applications.
1-Benzoylpropyl 2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxylate: The presence of an ethyl group instead of a methyl group can significantly impact the compound’s properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Properties
CAS No. |
355429-34-4 |
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Molecular Formula |
C27H23NO3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H23NO3/c1-3-24(26(29)20-14-8-5-9-15-20)31-27(30)22-17-23(19-12-6-4-7-13-19)28-25-18(2)11-10-16-21(22)25/h4-17,24H,3H2,1-2H3 |
InChI Key |
XIUHWFWEJLDJMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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